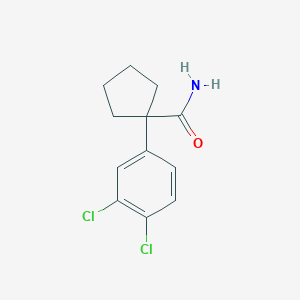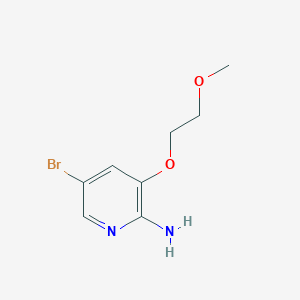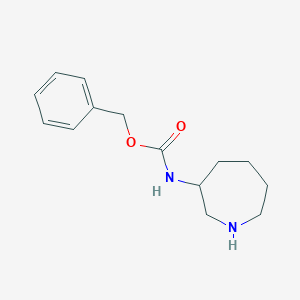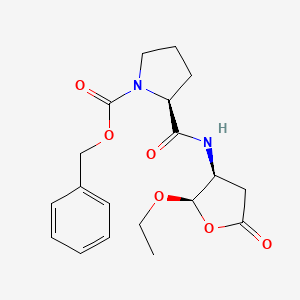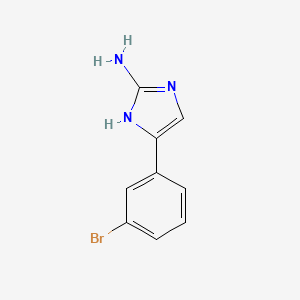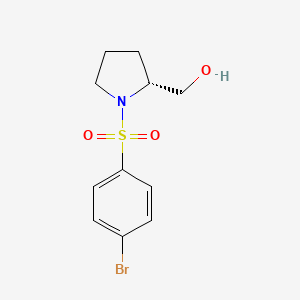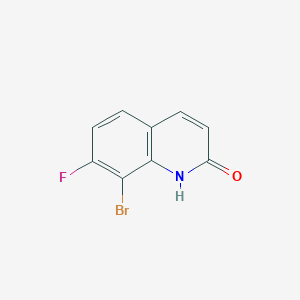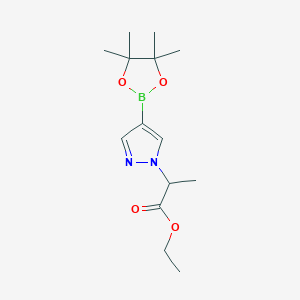
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate
Descripción general
Descripción
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate is a chemical compound with the linear formula C12H21BO4 . It is used in various chemical reactions and has been mentioned in several technical documents and peer-reviewed papers .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C12H21BO4/c1-6-15-10(14)8-7-9(8)13-16-11(2,3)12(4,5)17-13/h8-9H,6-7H2,1-5H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid or semi-solid or lump or liquid at room temperature . It has a molecular weight of 240.11 . The compound has a storage temperature in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and DFT Studies : The compound Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate and related compounds have been synthesized and characterized using various techniques. Studies include confirming structures through spectroscopies like FT-IR, NMR, and MS, and single crystal X-ray diffraction. Density Functional Theory (DFT) calculations are also performed to understand molecular structures and conformations (Liao, Liu, Wang, & Zhou, 2022); (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).
Practical Synthesis for Materials Field : The compound has been used in the practical and efficient synthesis of key intermediates for electron transport materials (ETM) in the materials field. This development opens up possibilities for its application in the synthesis of other materials (Xiangdong, Li, Zhu, Kun, Yang, Li, & She, 2017).
Molecular Structure and Properties
Conformational Analysis and Molecular Structure : Detailed conformational analysis and molecular structure studies have been conducted for this compound and its derivatives. This includes investigation of molecular electrostatic potential and frontier molecular orbitals, providing insights into physicochemical properties of these compounds (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Vibrational Properties Studies : Studies on the vibrational properties of related compounds have been conducted. These studies involve DFT and TD-DFT calculations, contributing to a better understanding of their spectroscopic and geometric properties (Wu, Chen, Chen, & Zhou, 2021).
Applications in Catalysis and Organic Synthesis
Catalysis in Asymmetric Transfer Hydrogenation : The pyrazolyl compounds have been studied for their catalytic activity, particularly in asymmetric transfer hydrogenation of ketones. These studies help to establish the influence of catalyst structure and reaction conditions (Magubane, Alam, Ojwach, & Munro, 2017).
Suzuki Coupling Applications : The compound has been used in Suzuki coupling reactions, a vital method in organic synthesis. This includes the synthesis of a range of heteroarylpyrazolo compounds, highlighting its versatility in medicinal chemistry (Bethel, Campbell, Goldberg, Kemmitt, Lamont, & Suleman, 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O4/c1-7-19-12(18)10(2)17-9-11(8-16-17)15-20-13(3,4)14(5,6)21-15/h8-10H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJGQOTZUPOALJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile](/img/structure/B1444399.png)

